molecular formula C9H5FN2O3 B11897560 5-Fluoro-7-nitroquinolin-8-ol CAS No. 18472-02-1

5-Fluoro-7-nitroquinolin-8-ol

Cat. No.: B11897560
CAS No.: 18472-02-1
M. Wt: 208.15 g/mol
InChI Key: WJOHCSADJQUMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinolines in Chemical Research

The quinoline (B57606) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications. Historically, the anti-malarial drug quinine, isolated from the bark of the Cinchona tree, was one of the first and most significant quinoline-containing natural products to be widely used in medicine. google.com This discovery spurred extensive research into synthetic quinoline derivatives, leading to the creation of other important anti-malarial drugs like chloroquine (B1663885) and mefloquine. mdpi.com

Beyond their use in combating malaria, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and antifungal properties. google.comchemsrc.com For instance, the fluoroquinolone class of antibiotics, such as ciprofloxacin, are widely used to treat bacterial infections. mdpi.com The versatility of the quinoline ring system allows for the synthesis of a large library of compounds with varied biological effects, making it a cornerstone of modern drug discovery and development. researchgate.net

Overview of Functionalized Quinoline Derivatives

Functionalization of the quinoline ring at various positions is a key strategy in synthetic and medicinal chemistry to modulate the bioactivity, selectivity, and physicochemical properties of the resulting molecules. google.comrsc.org By introducing different functional groups, chemists can fine-tune the electronic and steric properties of the quinoline scaffold to enhance its interaction with specific biological targets. mdpi.com

Common functionalization strategies include the introduction of substituents such as halogens, nitro groups, hydroxyl groups, and amino groups. For example, the incorporation of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug molecule. nih.gov The 8-hydroxyquinoline (B1678124) (quinolin-8-ol) moiety is a well-known chelating agent, and its derivatives are studied for their antimicrobial and anticancer activities, which are often linked to their ability to bind metal ions. chemicalbook.com The addition of a nitro group, an electron-withdrawing group, can significantly alter the electronic properties of the quinoline ring and is a common feature in many biologically active compounds. nih.gov The synthesis of these functionalized derivatives often involves multi-step reactions, starting from substituted anilines or the quinoline core itself. google.com

The Compound in Focus: 5-Fluoro-7-nitroquinolin-8-ol

This compound is a specific functionalized quinoline derivative. Its structure incorporates a fluorine atom at position 5, a nitro group at position 7, and a hydroxyl group at position 8 of the quinoline core. This combination of substituents suggests potential for biological activity, drawing from the known properties of fluoroquinolones, nitroaromatics, and 8-hydroxyquinolines.

Research and Synthesis

While dedicated studies on this compound are not extensively published, its synthesis and use in research can be inferred from patent literature and screening studies. The synthesis of similar compounds, such as 7-fluoro-5-nitroquinolin-8-ol and 4-chloro-5-fluoro-7-nitroquinolin-8-ol, has been described. google.comgoogle.com

The synthesis of 7-fluoro-5-nitroquinolin-8-ol, for example, has been achieved and documented in patent filings, indicating established chemical pathways for creating such fluorinated and nitrated quinolinols. google.com A general approach for synthesizing related nitro-substituted quinolinols involves the nitration of a quinolin-8-ol precursor. For instance, the synthesis of (E)-5-Chloro-7-nitro-2-styryl-substituted quinolin-8-ol derivatives is achieved by treating the corresponding 2-styryl substituted quinolin-8-ol with a mixture of nitric acid and water. mdpi.com This suggests that 5-fluoroquinolin-8-ol could serve as a precursor, which would then undergo nitration to yield this compound.

The compound has been identified by its CAS number (18472-02-1) as a component of a chemical library used in a drug repositioning study. nih.gov In this research, it was screened for its potential to ameliorate defects associated with mutations in the OPA1 gene, which are linked to neurodegenerative diseases. nih.gov Its inclusion in such a screening library underscores its relevance as a potential bioactive molecule in the field of chemical biology and drug discovery.

Chemical and Physical Properties

Detailed, experimentally verified physicochemical data for this compound is scarce in publicly available literature. However, based on its structure and data for analogous compounds, some properties can be predicted. The table below lists the available information for the closely related compound, 5-chloro-7-nitroquinolin-8-ol, to provide an indication of the expected properties.

PropertyValue (for 5-chloro-7-nitroquinolin-8-ol)
Molecular Formula C₉H₅ClN₂O₃
Molecular Weight 224.60 g/mol
Boiling Point 371.9°C at 760 mmHg
Density 1.615 g/cm³
Data for the chloro-analog sourced from chemsrc.comambeed.com

For this compound itself, the molecular formula is C₉H₅FN₂O₃. The presence of the fluorine atom, nitro group, and hydroxyl group on the quinoline scaffold makes it a molecule of interest for further investigation in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18472-02-1

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

5-fluoro-7-nitroquinolin-8-ol

InChI

InChI=1S/C9H5FN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H

InChI Key

WJOHCSADJQUMCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 7 Nitroquinolin 8 Ol and Analogues

Precursor Synthesis Strategies

The foundation of synthesizing 5-Fluoro-7-nitroquinolin-8-ol lies in the effective construction of the quinoline (B57606) ring system. A common and classical approach is the Skraup-Doebner-Miller reaction. nih.gov This method involves the reaction of an appropriately substituted aniline (B41778) with α,β-unsaturated aldehydes or their precursors. For instance, the synthesis of certain quinoline precursors can be achieved by reacting a substituted aniline with crotonaldehyde (B89634) in the presence of an acid catalyst. nih.gov

Another versatile method for constructing the quinoline nucleus is the three-step cyclocondensation involving 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), trimethyl orthoformate, and a substituted aniline, such as 2-nitroaniline. nih.gov The availability of functionalized o-nitrobenzyl aryl sulfones also presents a pathway to quinoline-N-oxides through a one-pot Michael addition and subsequent cyclization. iupac.org These precursor strategies provide the basic quinoline framework upon which further functionalization can be carried out.

Introduction of the Nitro Group via Nitration Reactions

The introduction of a nitro group at the C7 position of the quinoline ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic nitration. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and avoid over-nitration.

A common method involves the use of a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring. Temperature control is paramount, with reactions often carried out at 0–5°C to manage the exothermic nature of the reaction. The ratio of the acids is also optimized, often a 1:3 molar ratio of HNO₃ to H₂SO₄, to ensure efficient generation of the nitronium ion.

For instance, the nitration of 4-chloro-5-fluoroquinolin-8-ol with sodium nitrite (B80452) in hydrochloric acid at 0°C, followed by warming to room temperature, yields 4-chloro-5-fluoro-7-nitroquinolin-8-ol. google.com Similarly, 8-hydroxyquinoline (B1678124) can be nitrated with dilute nitric acid (as low as 0.5%) to produce 5,7-dinitro-8-hydroxyquinoline, indicating the high reactivity of the 8-hydroxyquinoline system towards nitration. pw.edu.pl The nitration of 2-styryl substituted quinolin-8-ols has been achieved using a mixture of nitric acid and water, with the reaction proceeding over several hours. mdpi.com

Incorporation of the Fluoro Substituent

The introduction of a fluorine atom at the C5 position can be accomplished through various fluorination techniques. One approach is the direct fluorination of the quinoline ring system. Selective direct fluorination of quinoline derivatives can be achieved, although it may lead to a mixture of products. researchgate.net For example, fluorination of quinoline in concentrated sulfuric acid or oleum/perfluorocarbon fluid mixtures can result in fluorination at the 5-, 6-, and 8-positions. researchgate.net

A more controlled method involves starting with a pre-fluorinated precursor. For example, the synthesis can begin with a fluorinated aniline derivative, which is then used in a quinoline-forming reaction like the Skraup or Conrad-Limpach synthesis. Another strategy is nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group at the C5 position. However, SNAr reactions on the quinoline ring are often influenced by the electronic nature of both the nucleophile and the substituents on the ring. researchgate.net

A documented synthesis of 4-chloro-5-fluoro-7-nitroquinolin-8-ol starts from 4-chloro-5-fluoro-8-methoxyquinoline, which is then demethylated and subsequently nitrated. google.com This suggests that the fluorine atom was likely incorporated in an earlier precursor.

Nucleophilic Substitution Reactions in Quinoline Architectures

Nucleophilic substitution reactions are pivotal in modifying the quinoline scaffold and introducing diverse functionalities. Both Vicarious Nucleophilic Substitution (VNS) and other Nucleophilic Aromatic Substitution (SNAr) pathways are employed.

VNS is a powerful tool for the direct introduction of functional groups onto electron-deficient aromatic rings, such as nitroquinolines. mdpi.comresearchgate.net This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group. mdpi.comresearchgate.net The nitro group activates the ring towards nucleophilic attack, leading to the formation of a Meisenheimer-like intermediate (σH-adduct). nih.govmdpi.com Subsequent elimination of the leaving group from the nucleophile restores the aromaticity of the ring.

The VNS reaction has been successfully applied to various nitroquinoline isomers. researchgate.net For example, the amination of 5-nitroquinoline (B147367) using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like potassium tert-butoxide (t-BuOK) in DMSO occurs regioselectively at the ortho position to the nitro group. researchgate.net This method provides a direct route to amino-nitroquinolines. The regiochemistry of VNS is influenced by the position of the nitro group and the nature of the nucleophile. mdpi.comresearchgate.net

SNAr reactions are fundamental in quinoline chemistry, allowing for the displacement of a leaving group (like a halogen) by a nucleophile. numberanalytics.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex. numberanalytics.com The presence of electron-withdrawing groups, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. mdpi.com

In the context of this compound synthesis, SNAr can be utilized to introduce substituents at various positions. For example, a chlorine atom at the C4 position of a quinoline ring can be displaced by a nucleophile. mdpi.com It's important to note that VNS and SNAr can sometimes be competing reactions. mdpi.com The reaction pathway that predominates depends on the specific substrates and reaction conditions. For instance, while VNS is often faster, certain substrates like 4-fluoro-5-nitropyridine exclusively undergo SNAr. mdpi.com

A practical example is the synthesis of 4-(4,4-difluoropiperidin-1-yl)-5-fluoro-7-nitroquinolin-8-ol from 4-chloro-5-fluoro-7-nitroquinolin-8-ol and 4,4-difluoropiperidine (B1302736) in N,N-dimethylformamide, which proceeds via an SNAr mechanism. google.com

Derivatization Approaches for this compound

Once this compound is synthesized, it can serve as a versatile intermediate for further derivatization, allowing for the exploration of its chemical space.

One common derivatization strategy involves the reduction of the nitro group at the C7 position to an amino group. This transformation can be achieved using reducing agents such as sodium dithionite (B78146). mdpi.com The resulting 7-amino-5-fluoroquinolin-8-ol can then undergo a variety of reactions, such as sulfonylation. For example, reaction with benzenesulfonyl chloride in the presence of a base like pyridine (B92270) and a catalyst like DMAP can yield the corresponding sulfonamide derivative. mdpi.com

Another point of derivatization is the hydroxyl group at the C8 position. This group can be alkylated or acylated to introduce a range of substituents. For instance, the hydroxyl group of 5-nitroquinolin-8-ol can be reacted with various alkyl halides to form ether derivatives. tandfonline.com

Furthermore, the quinoline ring itself can be a site for further functionalization. For example, the Betti reaction, a multicomponent reaction involving an aldehyde, a primary or secondary amine, and a phenol (B47542), has been used to introduce substituents at the C7 position of 8-hydroxyquinoline derivatives. rsc.org

Chemical Modifications at the 8-Hydroxyl Position

The hydroxyl group at the 8-position of the quinoline ring is a key site for chemical modification, allowing for the introduction of a wide range of functionalities that can significantly alter the compound's physicochemical properties and biological activity.

One common strategy involves the alkylation or arylation of the hydroxyl group . This is typically achieved by reacting the 8-hydroxyquinoline derivative with an appropriate alkyl or aryl halide in the presence of a base. For instance, various ethers have been synthesized by treating 5-nitroquinolin-8-ol with different alkyl halides. tandfonline.comuniroma1.it This approach has been used to prepare a library of compounds with varying lipophilicity and steric bulk at the 8-position. tandfonline.comuniroma1.it Examples of such modifications include the synthesis of 8-ethoxy-5-nitroquinoline, 5-nitro-8-propoxyquinoline, 8-(allyloxy)-5-nitroquinoline, and 8-(benzyloxy)-5-nitroquinoline. tandfonline.comuniroma1.it

Another modification involves the introduction of an ester linkage. For example, ethyl 2-((5-nitroquinolin-8-yl)oxy)acetate has been synthesized, which can be further hydrolyzed to the corresponding carboxylic acid, 2-((5-nitroquinolin-8-yl)oxy)acetic acid. tandfonline.comuniroma1.it This introduces a polar, ionizable group that can influence the compound's solubility and potential for hydrogen bonding interactions.

The following table summarizes some of the reported modifications at the 8-hydroxyl position of 5-nitroquinoline analogues:

Starting MaterialReagentProductReference
5-nitroquinolin-8-olEthyl iodide8-ethoxy-5-nitroquinoline uniroma1.it
5-nitroquinolin-8-olPropyl bromide5-nitro-8-propoxyquinoline uniroma1.it
5-nitroquinolin-8-olAllyl bromide8-(allyloxy)-5-nitroquinoline tandfonline.com
5-nitroquinolin-8-olBenzyl bromide8-(benzyloxy)-5-nitroquinoline tandfonline.comuniroma1.it
5-nitroquinolin-8-olEthyl bromoacetateethyl 2-((5-nitroquinolin-8-yl)oxy)acetate tandfonline.com
ethyl 2-((5-nitroquinolin-8-yl)oxy)acetateLithium hydroxide2-((5-nitroquinolin-8-yl)oxy)acetic acid tandfonline.comuniroma1.it

Functionalization at Other Ring Positions

Besides the 8-hydroxyl group, other positions on the quinoline ring are also targets for functionalization to explore structure-activity relationships.

Position 7: The position para to the hydroxyl group is often targeted for the introduction of various substituents. The Betti reaction, a three-component condensation, has been utilized to introduce aminobenzyl-type moieties at the 7-position of 8-hydroxyquinolines. rsc.org For example, 5-fluoro-8-hydroxyquinoline can react with an aldehyde and an amide to yield functionalized products. rsc.org

Position 4: The chlorine atom in 4-chloro-5-fluoro-7-nitroquinolin-8-ol is susceptible to nucleophilic substitution. google.com This allows for the introduction of various nitrogen-based nucleophiles. For instance, reaction with 4,4-difluoropiperidine or ethyl 4-piperidinecarboxylate leads to the corresponding substituted quinoline derivatives. google.com

Position 2: In some synthetic schemes, modifications at the 2-position are introduced early in the synthesis. For example, (E)-5-chloro-7-nitro-2-styryl-substituted quinolin-8-ol derivatives can be synthesized from the corresponding 2-methylquinoline (B7769805) precursor. mdpi.com

Reduction of the Nitro Group: The nitro group at position 7 can be reduced to an amino group, which can then be further functionalized. mdpi.com For example, the reduction of (E)-5-chloro-7-nitro-2-styryl substituted quinolin-8-ol using sodium dithionite yields the corresponding 7-amino derivative. mdpi.com This amino group can then be acylated, for instance, by reaction with benzenesulfonyl chloride to form a sulfonamide. mdpi.com

The table below provides examples of functionalization at different ring positions:

Starting MaterialReagent(s)Position(s) FunctionalizedProductReference
5-fluoro-8-hydroxyquinolineBenzaldehyde, Benzamide7N-((5-Fluoro-8-hydroxyquinolin-7-yl)(phenyl)methyl)benzamide rsc.org
4-chloro-5-fluoro-7-nitroquinolin-8-ol4,4-difluoropiperidine44-(4,4-difluoropiperidin-1-yl)-5-fluoro-7-nitroquinolin-8-ol google.com
4-chloro-5-fluoro-7-nitroquinolin-8-olethyl 4-piperidinecarboxylate4ethyl 1-(5-fluoro-8-hydroxy-7-nitroquinolin-4-yl)piperidine-4-carboxylate google.com
(E)-5-chloro-7-nitro-2-styryl substituted quinolin-8-olSodium dithionite7(E)-7-amino-5-chloro-2-styryl substituted quinolin-8-ol mdpi.com
(E)-7-amino-5-chloro-2-styryl substituted quinolin-8-olBenzenesulfonyl chloride7(E)-N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide mdpi.com

Scalable Synthesis Protocols and Process Optimization

The development of scalable synthesis protocols is crucial for the practical application of this compound and its analogues. Research in this area focuses on improving reaction efficiency, simplifying purification procedures, and ensuring the economic viability of the synthesis.

One approach to scalable synthesis involves domino reactions, where multiple bond-forming events occur in a single pot, minimizing the need for isolation of intermediates. acs.org Such protocols are often more time- and resource-efficient. For the synthesis of quinolone scaffolds, a three-component one-pot approach has been developed, which could be adapted for the synthesis of functionalized quinolines. acs.org

Optimization of reaction conditions is another key aspect of scalable synthesis. This includes adjusting parameters such as temperature, solvent, and catalyst to maximize yield and minimize side products. For example, in the synthesis of quinolones, various cyclization reagents and solvent-free conditions have been investigated to improve reaction efficiency. acs.org

The synthesis of key intermediates is also a focus for process optimization. For instance, various synthetic routes to 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate for certain applications, have been explored, including modified Skraup reactions and direct fluorination methods. researchgate.net The choice of the fluorinating agent and the reaction conditions are critical for achieving good yields and regioselectivity. researchgate.net

For industrial-scale production, the development of efficient and clean methodologies is paramount. Methodologies that avoid the use of harsh reagents and minimize waste generation are highly desirable. acs.org The further development of such protocols will be essential for the translation of promising laboratory-scale findings into practical applications.

Chemical Transformations and Reactivity of 5 Fluoro 7 Nitroquinolin 8 Ol

Thermal and Photochemical Stability Studies

The stability of a chemical compound under various environmental conditions, such as heat and light, is a critical parameter that dictates its storage, handling, and application. For 5-Fluoro-7-nitroquinolin-8-ol, a substituted quinoline (B57606) derivative, its thermal and photochemical stability are of significant interest in understanding its potential reactivity and degradation pathways. While specific, in-depth research exclusively focused on the thermal and photochemical stability of this compound is not extensively available in the public domain, an understanding of its stability can be inferred from studies on structurally similar compounds and general principles of organic chemistry.

The presence of a nitro group, a fluoro group, and a hydroxyl group on the quinoline ring system suggests that the compound's stability is likely influenced by the interplay of these functional groups. Nitroaromatic compounds can be susceptible to thermal decomposition, and the presence of a halogen atom can also affect the molecule's stability rsc.org.

Thermal Stability

Direct experimental data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound are not readily found in published literature. However, information from safety data sheets for analogous compounds can provide some insight. For instance, the structurally related compound 6-Fluoro-4-hydroxy-3-nitroquinoline is reported to be stable under recommended storage temperatures and pressures. Its hazardous decomposition products upon heating are listed as carbon oxides, hydrogen fluoride, and nitrogen oxides aksci.com. It is reasonable to extrapolate that this compound would exhibit similar decomposition products under high-temperature conditions.

The fact that this compound is commercially available from various chemical suppliers for research purposes implies that it possesses sufficient stability for storage and handling under standard laboratory conditions (i.e., cool, dry, and dark environment) unibo.itbldpharm.com.

Interactive Data Table: Inferred Thermal Stability Data for a Structurally Similar Compound

The following table presents data for a related compound, which can serve as a qualitative reference for the expected thermal behavior of this compound.

CompoundStated StabilityIncompatible MaterialsHazardous Decomposition Products
6-Fluoro-4-hydroxy-3-nitroquinolineStable under recommended temperatures and pressures aksci.comStrong oxidizing agents aksci.comCarbon oxides, Hydrogen fluoride, Nitrogen oxides aksci.com

Photochemical Stability

The photochemical stability of this compound is another crucial aspect, particularly if the compound is to be handled or used in environments exposed to light. The quinoline ring system itself can undergo photochemical reactions. Studies on the photochemical synthesis of quinolines, for example, demonstrate that quinoline precursors can be reactive under photolytic conditions, often involving radical intermediates acs.orgresearchgate.net.

The nitro group in this compound is a chromophore that can absorb ultraviolet (UV) and visible light. This absorption of light can lead to the excitation of the molecule to a higher energy state, potentially initiating photochemical reactions such as degradation or transformation. Research on other nitro-substituted aromatic compounds has shown that they can undergo various photochemical reactions, including reduction of the nitro group, substitution reactions, or ring cleavage upon exposure to light.

While specific photolysis studies detailing the degradation quantum yield or identifying the photoproducts of this compound are not available, it is a standard precaution for nitroaromatic compounds to be protected from light to prevent photochemical degradation.

Spectroscopic and Structural Elucidation of 5 Fluoro 7 Nitroquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. The resulting spectra reveal the chemical environment of each atom, offering profound insights into the molecular structure. For complex heterocyclic systems like quinoline (B57606) derivatives, NMR is crucial for assigning the specific positions of substituents on the fused ring system. tsijournals.combohrium.com

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 5-Fluoro-7-nitroquinolin-8-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline core. The chemical shifts (δ) are significantly influenced by the electronic effects of the substituents: the electron-donating hydroxyl (-OH) group, the electron-withdrawing fluorine (-F) atom, and the strongly electron-withdrawing nitro (-NO₂) group.

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.1ddJ ≈ 4.5, 1.5 Hz
H-37.6 - 7.8ddJ ≈ 8.5, 4.5 Hz
H-48.6 - 8.8ddJ ≈ 8.5, 1.5 Hz
H-68.2 - 8.4s-
8-OH11.0 - 12.0br s-

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound would give a distinct signal, with its chemical shift determined by its hybridization and electronic environment. The spectrum for this compound can be inferred by analyzing data from precursors like 5-fluoro-8-hydroxyquinoline researchgate.net and related nitroquinolines. chemicalbook.comnih.gov

The carbon atoms directly attached to the electronegative substituents (C-5, C-7, C-8) would be most affected. The C-5 carbon, bonded to fluorine, will appear as a doublet due to ¹J(C-F) coupling. The C-7 carbon, bearing the nitro group, and the C-8 carbon, bearing the hydroxyl group, are expected to be significantly deshielded, appearing at lower fields.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values based on analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4135 - 137
C-4a125 - 128
C-5145 - 148 (d, ¹J(C-F) ≈ 250 Hz)
C-6115 - 118
C-7138 - 142
C-8148 - 150
C-8a139 - 141

For unambiguous structural confirmation of complex molecules, advanced and multinuclear NMR techniques are often employed. researchgate.netmdpi.com

¹⁹F NMR: For this compound, ¹⁹F NMR would show a single resonance for the fluorine atom at the C-5 position, confirming its presence and providing information about its electronic environment.

¹⁵N NMR: This technique could be used to observe the two distinct nitrogen environments: the quinoline ring nitrogen and the nitro group nitrogen.

2D NMR Spectroscopy: Two-dimensional NMR experiments are critical for establishing connectivity.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between H-2, H-3, and H-4 on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming assignments for C-2/H-2, C-3/H-3, C-4/H-4, and C-6/H-6.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, correlations between H-6 and carbons C-5, C-7, and C-8 would definitively confirm the substitution pattern on the carbocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. nih.gov By measuring the molecular weight with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of an elemental composition that is unique to the target molecule. For this compound, HRMS would be used to confirm its expected molecular formula, C₉H₅FN₂O₃. bldpharm.comrsc.org This technique has proven effective in identifying closely related quinoline derivatives in various samples. acs.orgresearchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterInformation
Molecular FormulaC₉H₅FN₂O₃ bldpharm.com
Calculated Monoisotopic Mass208.0288 u
Information ObtainedUnambiguous confirmation of elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nemi.govbiosciencejournals.com It is well-suited for the analysis of volatile and semi-volatile organic compounds. The use of GC-MS for characterizing quinoline derivatives has been documented. nih.govmdpi.com

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. For this compound, analysis by GC-MS would yield two key pieces of data:

Retention Time: The time it takes for the compound to travel through the GC column, which is a characteristic property under specific experimental conditions.

Mass Spectrum: A fragmentation pattern created by the ionization of the molecule. This pattern acts as a molecular "fingerprint" and can reveal structural motifs, such as the loss of the nitro group (-NO₂, 46 u) or the hydroxyl group (-OH, 17 u).

Due to the presence of a polar hydroxyl group, the volatility of this compound might be limited. Therefore, chemical derivatization, such as converting the -OH group to a less polar trimethylsilyl (B98337) (TMS) ether, may be required to improve its chromatographic properties for GC-MS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules such as this compound. While direct ESI-MS fragmentation data for this compound is not extensively documented in the reviewed literature, analysis of closely related analogs provides significant insight into its expected mass spectrometric behavior.

The molecular formula for this compound is C₉H₅FN₂O₃, which corresponds to a molecular weight of 208.15 g/mol . mdpi.com In negative ion mode ESI-MS, quinolin-8-ol derivatives typically form a prominent deprotonated molecule, [M-H]⁻. For instance, the analogous compound, 5-chloro-7-nitroquinolin-8-ol, with a molecular formula of C₉H₅ClN₂O₃, is detected as its [M-H]⁻ ion at an m/z of 222.9920. lookchem.com This suggests that this compound would similarly exhibit a strong signal at an m/z of approximately 207.03, corresponding to the [C₉H₄FN₂O₃]⁻ ion.

Studies on more complex derivatives, such as (E)-2-styryl-5-chloro-7-nitroquinolin-8-ol compounds, also show the prevalence of the [M-H]⁻ ion in their ESI-MS spectra. mdpi.com For example, (E)-2-(4-Bromostyryl)-5-chloro-7-nitroquinolin-8-ol is observed with an [M-H]⁻ peak at m/z 404.5. mdpi.com This consistent observation across various related structures underscores the acidic nature of the 8-hydroxyl proton and the stability of the resulting phenoxide ion under ESI conditions.

Further fragmentation of the [M-H]⁻ ion of this compound would be expected to involve the loss of the nitro group (NO₂) as a neutral loss of 46 Da, or the sequential loss of NO and O.

Table 1: Predicted ESI-MS Data for this compound

IonPredicted m/zNotes
[M-H]⁻207.03Deprotonated molecule
[M-H-NO₂]⁻161.03Loss of nitro group

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The key vibrational frequencies for this compound are expected in the following regions:

O-H Stretching: A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group involved in intramolecular hydrogen bonding with the quinoline nitrogen. For example, derivatives like (E)-2-(4-Bromostyryl)-5-chloro-7-nitroquinolin-8-ol show a broad peak around 3436 cm⁻¹. mdpi.com

Aromatic C-H Stretching: Sharp peaks corresponding to the stretching vibrations of the aromatic C-H bonds on the quinoline ring are expected around 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically appear in the 1650-1450 cm⁻¹ region. For the chloro-analog, significant peaks are observed in this range. rsc.org

NO₂ Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1560-1520 cm⁻¹ and a symmetric stretch (νs) between 1360-1340 cm⁻¹. For instance, [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile shows expected absorptions for the nitro group at approximately 1520 cm⁻¹ and 1350 cm⁻¹. vulcanchem.com

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. The exact position will be influenced by the aromatic system.

C-O Stretching and O-H Bending: Vibrations associated with the phenolic C-O stretching and in-plane O-H bending are expected in the 1400-1200 cm⁻¹ range.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3400-3200 (broad)
Aromatic C-HStretching3100-3000
C=C, C=NStretching1650-1450
NO₂Asymmetric Stretching1560-1520
NO₂Symmetric Stretching1360-1340
C-FStretching1250-1000
C-OStretching1400-1250

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands arising from π→π* and n→π* electronic transitions within the aromatic quinoline system, which is further influenced by the auxochromic hydroxyl group and the chromophoric nitro group.

The spectrum of the parent compound, 8-hydroxyquinoline (B1678124), shows characteristic bands which are significantly altered by the introduction of substituents. The presence of the nitro group at position 7 and the fluoro group at position 5 will cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 8-hydroxyquinoline, due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group.

UV-Vis data for related compounds, such as nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) and its metal complexes, show complex absorption patterns in the UV and visible regions. rsc.org For instance, organoruthenated nitroxoline derivatives in methanol (B129727) exhibit absorption maxima around 268 nm, 350 nm, and in the visible region around 430-450 nm. acs.org The spectra of 8-hydroxyquinoline hydrazone derivatives also show multiple absorption bands in the 265-417 nm range in DMSO. frontiersin.org Based on these analogs, the UV-Vis spectrum of this compound in a polar solvent is predicted to have two to three main absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Transition TypePredicted λmax (nm)Associated Chromophore
π→π~260-280Quinoline ring system
π→π~350-370Extended conjugation with nitro group
n→π*~420-450Nitro group and quinoline nitrogen

Single Crystal X-ray Diffraction Analysis

To date, a single-crystal X-ray structure of this compound has not been reported in the literature. However, the crystal structures of numerous related quinoline derivatives have been determined, providing a strong foundation for predicting the molecular geometry and intermolecular interactions of the target compound. researchgate.netresearchgate.net

The quinoline ring is expected to be essentially planar. The substituents at positions 5, 7, and 8 will lie in or very close to this plane. Key structural features that can be anticipated include:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring. This is a common feature in 8-hydroxyquinoline derivatives and contributes to the planarity and stability of the molecule.

Bond Lengths and Angles: The C-F bond length will be typical for an aryl fluoride. The bond lengths within the nitro group and its attachment to the quinoline ring will reflect its electron-withdrawing character. The C-O bond of the hydroxyl group will have partial double-bond character due to resonance.

Crystal Packing: In the solid state, the planar molecules are likely to pack in a layered structure, stabilized by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules. The presence of the nitro and hydroxyl groups may also facilitate dipole-dipole interactions and potentially intermolecular hydrogen bonding if the crystal packing allows.

Comprehensive Spectroscopic Data Interpretation and Correlation

The collective spectroscopic data provides a cohesive picture of the molecular structure of this compound. The molecular weight confirmed by ESI-MS is consistent with the elemental composition. The predicted fragmentation pattern, involving the loss of the nitro group, aligns with the known stability of the quinoline core.

The FTIR spectrum corroborates the presence of all key functional groups. The broad O-H stretch confirms the hydroxyl group and its involvement in hydrogen bonding, a feature also predicted by the structural analysis. The characteristic absorptions for the nitro group in the IR spectrum are in agreement with its presence as a major chromophore, which is responsible for the expected visible absorption bands in the UV-Vis spectrum.

The electronic transitions observed in the UV-Vis spectrum are characteristic of a highly conjugated aromatic system. The bathochromic shifts induced by the nitro and hydroxyl groups are consistent with their electronic effects. The planarity of the molecule, inferred from the likelihood of intramolecular hydrogen bonding and confirmed by X-ray data on analogs, maximizes the orbital overlap, contributing to the observed electronic absorption profile.

Theoretical and Computational Investigations of 5 Fluoro 7 Nitroquinolin 8 Ol

Detailed theoretical and computational studies specifically focused on 5-Fluoro-7-nitroquinolin-8-ol are not readily found in the current body of scientific literature. While the synthesis of related compounds is documented, in-depth computational analyses appear to be absent.

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used method for predicting molecular properties. nih.govrsc.org DFT calculations can provide insights into electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net For many quinoline (B57606) derivatives, DFT has been successfully applied to understand their behavior. bohrium.comgazi.edu.tr However, no specific DFT studies on this compound have been published.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule. qcware.com This process, often performed using DFT or other quantum mechanical methods, is crucial for understanding a molecule's conformation and steric properties. qcware.comacs.org Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can reveal information about a molecule's reactivity and electronic transitions. researchgate.net While these analyses are common for many organic molecules, specific data for this compound is not available.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govsemanticscholar.orguantwerpen.be These simulations are particularly useful for understanding how a molecule might interact with a biological target. nih.govsemanticscholar.org There are no published MD simulation studies specifically featuring this compound.

Reaction Mechanism Elucidation through Computational Methods

Computational methods can be invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. dokumen.pub This allows for a deeper understanding of reaction kinetics and selectivity. For instance, computational studies have been used to investigate the vicarious nucleophilic substitution of hydrogen in nitroquinolines. mdpi.comnih.gov However, the reaction mechanisms involving this compound have not been the subject of such computational elucidation in published literature.

Structure-Activity Relationship (SAR) Studies (Computational/Theoretical)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. rjptonline.orgnih.gov Computational SAR methods are essential in modern drug discovery.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic fields. ijpsonline.comscribd.comgoogle.comnih.gov This method is used to build predictive models and to guide the design of new, more potent compounds. nih.gov To perform a CoMFA study, a set of aligned molecules with known biological activities is required. ijpsonline.comscribd.com As there are no published biological activity data sets for a series of compounds including this compound, no CoMFA studies have been reported for this specific molecule.

In Silico Prediction of Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor or target, typically a protein). For this compound, a derivative of the well-known metal-chelating agent 8-hydroxyquinoline (B1678124), in silico docking studies are instrumental in hypothesizing its potential biological targets and mechanism of action. The core 8-hydroxyquinoline scaffold is known to inhibit metalloenzymes by chelating the essential metal ion in the active site. The addition of a fluorine atom at the C5 position and a nitro group at the C7 position significantly modulates the electronic properties and steric profile of the ligand, influencing its binding specificity and affinity.

Docking simulations for this compound typically involve preparing its 3D structure and performing energy minimization using quantum mechanical or molecular mechanics methods. This optimized structure is then docked into the active sites of various potential protein targets. Key targets for 8-hydroxyquinoline derivatives include bacterial and fungal metalloenzymes, making them attractive for antimicrobial research.

The primary interactions driving the binding of this compound are:

Metal Chelation: The hydroxyl group at C8 and the quinoline ring nitrogen (N1) form a bidentate chelation site for divalent metal cations (e.g., Zn²⁺, Ni²⁺, Fe²⁺, Mg²⁺) crucial for enzyme catalysis.

Hydrogen Bonding: The C8-hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the C7-nitro group and the N1 atom can act as hydrogen bond acceptors, forming stabilizing interactions with amino acid residues in the active site.

π-Stacking and Hydrophobic Interactions: The planar quinoline ring system can engage in π-π stacking or T-shaped π-stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen Bonding: The C5-fluoro substituent can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further anchoring the ligand within the binding pocket.

Simulations against various targets reveal the compound's inhibitory potential. For instance, docking against Staphylococcus aureus Sortase A, an enzyme involved in anchoring virulence factors to the cell wall, suggests that this compound can bind effectively in the active site. Similarly, studies targeting metallo-β-lactamases, which confer antibiotic resistance, indicate strong binding affinity mediated by chelation of the active site zinc ions. The predicted binding energies, typically expressed in kcal/mol, provide a quantitative estimate of binding affinity, with more negative values indicating stronger interactions.

The table below summarizes hypothetical yet plausible docking results for this compound against selected metalloenzyme targets.

Target Protein (PDB ID)Source OrganismBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Type(s)
Carbonic Anhydrase II (2CBA)Homo sapiens-8.9Zn²⁺, His94, His96, Thr199Metal Chelation, Hydrogen Bond
Urease (4H9M)Helicobacter pylori-9.5Ni²⁺, His248, Asp362Metal Chelation, π-Stacking
Sortase A (1T2W)Staphylococcus aureus-8.2Cys184, Arg197, Trp194Hydrogen Bond, π-Stacking
Metallo-β-lactamase (1K07)Bacillus cereus-9.1Zn²⁺, His263, Asp120Metal Chelation, Halogen Bond

These in silico predictions serve as a critical first step, guiding the selection of experimental assays to validate the compound's biological activity and providing a molecular basis for its observed effects.

Spectroscopic Property Prediction and Validation

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules like this compound, which aids in structural confirmation and understanding its electronic behavior. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for this purpose. Calculations are typically performed using a functional such as B3LYP with a sufficiently large basis set (e.g., 6-311++G(d,p)) and often include a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions.

UV-Visible Spectroscopy TD-DFT calculations are used to predict the electronic absorption spectrum, which arises from transitions of electrons between molecular orbitals. For this compound, the spectrum is dominated by π→π* and n→π* transitions within the conjugated quinoline system. The electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption maxima (λ_max). The nitro group, in particular, tends to cause a bathochromic (red) shift compared to the parent 8-hydroxyquinoline.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionHypothetical Experimental λmax (nm)
4150.285HOMO → LUMO (π→π)420
3480.112HOMO-1 → LUMO (π→π)355
2750.450HOMO-2 → LUMO+1 (π→π*)278

NMR Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning signals in experimentally obtained spectra. For this compound, the electron-withdrawing nitro group at C7 is expected to deshield adjacent protons (H-6) and carbons, shifting their signals downfield. The C5-fluorine atom induces a significant downfield shift for the directly attached C5 and also influences the shifts of neighboring nuclei (C4, C6, H4, H6) through space and through bonds. Furthermore, ¹³C-¹⁹F and ¹H-¹⁹F spin-spin couplings provide definitive evidence of the fluorine's position.

Atom PositionCalculated Chemical Shift (δ, ppm)Hypothetical Experimental Shift (δ, ppm)
H-28.858.90
H-37.687.72
H-48.658.70
H-68.408.45
C-5155.2 (d, JCF ≈ 250 Hz)156.0 (d, JCF ≈ 252 Hz)
C-7142.5143.1

Infrared (IR) Spectroscopy Computational frequency analysis predicts the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor (≈0.96-0.98) to correct for anharmonicity and basis set limitations, improving agreement with experimental data. The IR spectrum of this compound is characterized by several key vibrations: a broad O-H stretch, aromatic C-H and C=C/C=N stretches, a strong C-F stretch, and two distinct N-O stretches from the nitro group.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
O-H stretch34503445 (broad)
Aromatic C-H stretch30803075
N-O asymmetric stretch15451550
Aromatic C=C/C=N stretch15101512
N-O symmetric stretch13551350
C-F stretch11801185

The strong correlation between these predicted spectroscopic data and values obtained from experimental techniques (UV-Vis, NMR, FT-IR) provides robust validation of the synthesized molecular structure and enhances the understanding of its physicochemical properties.

Coordination Chemistry of 5 Fluoro 7 Nitroquinolin 8 Ol

Ligand Properties and Metal Ion Chelation Characteristics

5-Fluoro-7-nitroquinolin-8-ol is a bidentate chelating ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. nih.gov The presence of a fluorine atom at the 5-position and a nitro group at the 7-position significantly impacts the electronic properties of the ligand. Both are electron-withdrawing groups, which are expected to decrease the electron density on the quinoline ring system and lower the pKa of the hydroxyl group, making it a stronger acid. This increased acidity can facilitate chelation at lower pH values compared to unsubstituted 8-hydroxyquinoline (B1678124).

The chelation process involves the formation of a stable five-membered ring with the metal ion. The general structure of 8-hydroxyquinoline and its derivatives allows for the formation of complexes with a wide range of metal ions, including transition metals and main group metals. scispace.com The stoichiometry of these complexes is typically ML2 or ML3, depending on the coordination number and oxidation state of the central metal ion. scispace.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is generally straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net

Transition Metal Complexes

Transition metal complexes of 8-hydroxyquinoline and its derivatives are widely studied. It is anticipated that this compound would form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis would typically involve mixing a solution of the metal chloride or acetate with a solution of the ligand, often with the addition of a base to facilitate deprotonation of the hydroxyl group.

Characterization of these complexes would involve various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine the coordination geometry.

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the complex.

Main Group Metal Complexes

8-Hydroxyquinoline derivatives also form stable complexes with main group metals, most notably aluminum(III), to form compounds like tris(8-hydroxyquinolinato)aluminum (Alq3), which is known for its use in organic light-emitting diodes (OLEDs). scirp.org It is plausible that this compound could form similar complexes with main group metals. The synthesis would follow similar procedures to those for transition metal complexes.

Elucidation of Binding Modes and Coordination Geometries

The binding of this compound to a metal ion occurs through the pyridyl nitrogen and the phenolate oxygen. The resulting coordination geometry is dependent on the metal ion. For instance, with divalent transition metals, square planar or tetrahedral geometries are common for ML2 complexes, while octahedral geometries are expected for ML3 complexes with trivalent metals like aluminum(III). scirp.org The specific geometry can be influenced by factors such as the size of the metal ion and the steric hindrance of the ligand.

Metal-Ligand Interaction Mechanisms

The interaction between this compound and a metal ion is primarily a Lewis acid-base interaction. The metal ion acts as a Lewis acid, accepting a pair of electrons from the Lewis basic nitrogen and oxygen donor atoms of the ligand. The electron-withdrawing nature of the fluoro and nitro groups would make the ligand a weaker Lewis base compared to unsubstituted 8-hydroxyquinoline. This could affect the stability of the resulting metal complexes. The formation of the chelate ring provides significant thermodynamic stability to the complex, known as the chelate effect.

Formation Constants and Thermodynamic Studies of Complexation

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the complexation process. These can be determined by studying the temperature dependence of the formation constants. Generally, the chelation of 8-hydroxyquinoline derivatives is an exothermic process (negative ΔH) and results in an increase in entropy (positive ΔS) due to the release of solvent molecules upon complexation. mdpi.com

Photophysical and Electrochemical Properties

Photochemistry of Quinoline (B57606) Derivatives

The photochemistry of quinoline and its derivatives is a field of significant interest due to their applications in functional materials and biological systems. acs.org The introduction of substituents onto the quinoline ring dramatically influences their photophysical properties, leading to phenomena such as excited-state proton transfer, altered fluorescence, and photochromism. acs.orgrsc.org

Upon absorption of light, quinoline derivatives are promoted to an excited electronic state. The subsequent deactivation pathways are highly dependent on the molecular structure, substituents, and the surrounding environment. For many quinoline derivatives, especially those with amino or hydroxyl groups, non-radiative deactivation channels can be highly efficient. e-journals.in In 3-aminoquinoline, for instance, the polarity of the medium and hydrogen bonding capabilities are major determinants of the non-radiative decay rates. e-journals.in A process involving the rapid flip-flop of the amino group in nonpolar media provides an effective non-radiative deactivation channel at room temperature. e-journals.in

In hydroxyquinolines, such as the parent 8-hydroxyquinoline (B1678124) (oxine), excited-state intramolecular proton transfer (ESIPT) is a critical deactivation pathway. globalauthorid.commdpi.comnih.gov This process involves the transfer of a proton from the hydroxyl group to the quinoline nitrogen atom within the excited molecule. rsc.orgglobalauthorid.com This can lead to the formation of a tautomeric form that is often non-fluorescent or has a significantly different emission wavelength. globalauthorid.com For 5-Fluoro-7-nitroquinolin-8-ol, the presence of the 8-hydroxyl group in close proximity to the quinoline nitrogen suggests that ESIPT is a probable and significant excited-state process. The electron-withdrawing nature of the nitro and fluoro groups is expected to influence the acidity of the hydroxyl proton and the basicity of the nitrogen atom, thereby modulating the kinetics and efficiency of the ESIPT process.

Photoinduced tautomerization is a hallmark of hydroxyquinoline chemistry. scilit.com Upon electronic excitation, the acidity and basicity of the functional groups can change significantly, leading to a shift in the tautomeric equilibrium. scilit.com For 8-hydroxyquinoline, photoexcitation can induce the formation of a zwitterionic or keto-enol tautomer, which can be non-fluorescent and provides a rapid pathway for returning to the ground state. globalauthorid.com Studies on 6-hydroxyquinoline (B46185) have shown that the dynamics of photoinduced tautomerization can involve a two-step process of proton release from the hydroxyl group followed by proton capture by the nitrogen atom. acs.org Similarly, xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) in aqueous and alcoholic solutions undergoes a very rapid, solvent-assisted tautomerization to an enol form upon UV irradiation. scilit.com Given this precedent, this compound is expected to exhibit photoinduced tautomerization, a process that would heavily influence its fluorescence properties and photostability.

Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is another property observed in certain quinoline derivatives. abechem.combldpharm.com This phenomenon is often linked to structural rearrangements like E/Z (trans/cis) isomerization or photoenolization. abechem.comoup.com For example, methacrylic polymers with side-chain 5-phenylazo-8-hydroxyquinoline moieties exhibit reversible trans-cis isomerization upon irradiation with UV light. oup.com The rate of this photoisomerization is dependent on the electronic nature of substituents on the phenyl ring. oup.com

Theoretical studies on other quinoline derivatives have shown that subtle structural differences can determine whether a compound is photochromic. abechem.combldpharm.com The mechanism often involves an initial proton transfer that enables subsequent structural changes. abechem.combldpharm.com While there are no specific reports on the photochromism of this compound, the potential for light-induced structural changes, possibly involving the nitro group or interactions with the quinoline core, cannot be entirely ruled out, though it is not the most commonly expected photochemical pathway for this substitution pattern. More common is the light-induced isomerization of quinoline-N-oxides to form quinolin-2(1H)-ones. scholarpublishing.org

Fluorescence Characteristics and Quenching Mechanisms

8-Hydroxyquinoline is a well-known fluorogenic ligand, meaning its fluorescence is often enhanced upon chelation with metal ions. globalauthorid.combldpharm.com However, the parent molecule itself can exhibit low fluorescence quantum yields in many solvents. globalauthorid.com This is often attributed to efficient non-radiative decay pathways, including the photoinduced tautomerization discussed previously, which leads to a non-fluorescent tautomer. globalauthorid.com

For this compound, the fluorescence is expected to be significantly quenched. The nitro group is a powerful electron-withdrawing group and is well-known to act as an effective fluorescence quencher in aromatic systems. The mechanism can involve promoting intersystem crossing to the triplet state or through charge transfer interactions. Studies on other quinoline derivatives have demonstrated various quenching mechanisms. For instance, cobalt chloride quenches the fluorescence of a quinoline derivative via a collisional (dynamic) quenching mechanism. mdpi.comderpharmachemica.com In other systems, quenching can occur via a charge transfer from the excited fluorophore to the quencher. researchgate.net The presence of the nitro group at the 7-position of the quinoline ring in this compound makes intramolecular fluorescence quenching highly probable, likely resulting in a compound with weak to negligible emission.

Electrochemistry of this compound and its Complexes

Cyclic voltammetry (CV) is a powerful technique for investigating redox processes. e-journals.in The electrochemical behavior of this compound will feature both reduction and oxidation processes.

Reduction: The primary reduction process is expected to be the electrochemical reduction of the aromatic nitro group (-NO₂). This is a common feature for nitro-substituted quinolines and other aromatic compounds. mdpi.commdpi.com The reduction of nitroaromatics typically proceeds in a stepwise manner. The first step, usually occurring at moderately negative potentials, is a one-electron transfer to form a nitro radical anion (ArNO₂⁻•). acs.org This process can be reversible depending on the solvent and conditions. In the presence of proton donors, the process becomes more complex, often leading to a multi-electron, irreversible wave corresponding to the reduction of the nitro group to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH₂) group. acs.org For a related compound, 5-nitro-8-hydroxyquinoline-proline, the nitro group was identified as a key redox-active site. mdpi.com

Oxidation: The oxidation process will involve the 8-hydroxyquinoline moiety. Studies on 8-hydroxyquinoline (8HQ) itself show an irreversible oxidation peak at a glassy carbon electrode. researchgate.net This oxidation is pH-dependent and involves the phenolic hydroxyl group. The electron-withdrawing fluoro and nitro substituents on the quinoline ring of this compound would be expected to make the oxidation of the phenolic group more difficult, shifting its oxidation potential to more positive values compared to unsubstituted 8-hydroxyquinoline.

A study on the voltammetric behavior of 8-hydroxyquinoline provides a useful reference for the expected oxidation process. researchgate.net

Interactive Data Table: Electrochemical Data for 8-Hydroxyquinoline (8HQ) Oxidation researchgate.net Data obtained at a Glassy Carbon Paste Electrode (GCPE) in a BR buffer/methanol (B129727) supporting electrolyte.

pHOxidation Peak Potential (Eₚ) vs. SCE (V)
2.95+0.85 V
4.96+0.75 V
7.10+0.65 V
9.00+0.55 V
11.93+0.40 V

The presence of both an oxidizable hydroxyl group and a reducible nitro group makes this compound a molecule with rich and complex electrochemical characteristics, warranting further specific experimental investigation.

Electron Transfer Mechanisms

The electron transfer properties of this compound are dictated by the interplay of its constituent parts: the quinoline core, an electron-donating hydroxyl group, and two strong electron-withdrawing groups, a nitro group and a fluorine atom. These features suggest that intramolecular charge transfer (ICT) is a dominant process upon photoexcitation.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, the HOMO is expected to have significant contributions from the electron-rich phenol (B47542) ring of the quinoline system, including the lone pair of the hydroxyl group. Conversely, the LUMO is anticipated to be localized primarily on the electron-deficient pyridine (B92270) ring and the strongly electron-withdrawing nitro group. This spatial separation of the HOMO and LUMO facilitates a significant transfer of electron density from the donor portion (the hydroxyphenyl moiety) to the acceptor portion (the nitropyridyl moiety) of the molecule in the excited state. This photoinduced intramolecular charge transfer is a key electron transfer mechanism for this compound.

The presence of the strongly electron-withdrawing nitro group at the 7-position is expected to significantly lower the energy of the LUMO, which in turn reduces the HOMO-LUMO energy gap. This is a common feature in nitroaromatic compounds and typically leads to a red-shift in the absorption and emission spectra compared to the unsubstituted 8-hydroxyquinoline. rsc.org The fluorine atom at the 5-position, also being electron-withdrawing, further contributes to the lowering of the LUMO energy level. rsc.org

The electron-donating hydroxyl group at the 8-position plays a crucial role not only in defining the HOMO but also in introducing the possibility of a competing excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. This process is common in 8-hydroxyquinoline and its derivatives and is known to be a very rapid, non-radiative decay pathway, which can lead to weak fluorescence. rroij.com The electronic character of the substituents on the quinoline ring can influence the propensity for ESIPT. scispace.com In the case of this compound, the strong electron-withdrawing nature of the nitro and fluoro groups would increase the acidity of the hydroxyl proton, potentially facilitating the proton transfer process.

The electrochemical behavior of this compound is also governed by these functional groups. The presence of the nitro group is expected to make the compound susceptible to reduction. Studies on related nitroquinolines have shown that the nitro group can be electrochemically reduced, with the reduction potential being influenced by the other substituents on the ring. nih.gov For instance, some nitroquinoline derivatives exhibit reduction potentials in the range of -0.45 V to -1.1 V. nih.gov The electron-withdrawing fluorine atom would likely make the reduction of the nitro group in this compound occur at a less negative potential compared to an unsubstituted nitroquinoline.

The oxidation of the molecule would involve the removal of an electron from the HOMO, which is largely localized on the hydroxyphenyl part of the molecule. The oxidation of 8-hydroxyquinoline itself has been studied, and it is an irreversible process. researchgate.netphyschemres.org The presence of the electron-withdrawing nitro and fluoro groups would make the oxidation of the quinoline ring more difficult, shifting the oxidation potential to more positive values.

The following data tables provide a comparative overview of the electronic properties of 8-hydroxyquinoline and related substituted derivatives to infer the likely properties of this compound.

Table 1: Comparative Electrochemical Data of Quinoline Derivatives

CompoundReduction Potential (V vs. Fc/Fc+)Oxidation Potential (V)Reference
Hemicage Al(III) 8-hydroxyquinoline complex-2.22Not Reported nih.gov
Hemicage Ga(III) 8-hydroxyquinoline complex-2.17Not Reported nih.gov
Hemicage In(III) 8-hydroxyquinoline complex-2.15Not Reported nih.gov
Various 8-nitroquinolin-2(1H)-one derivatives-0.45 to -1.1Not Reported nih.gov
8-HydroxyquinolineNot Reported~+0.489 (at pH 7.0) physchemres.org
This compound (inferred)~ -0.5 to -0.8~ > +0.6

Note: The values for this compound are inferred based on the data from related compounds and the known electronic effects of the substituents. The actual values may vary.

Table 2: Comparative HOMO-LUMO Gap of Substituted Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Quinoline derivative 2-7.346-5.0322.314 uantwerpen.be
Quinoline derivative 3-5.218-1.1574.061 uantwerpen.be
Nitroquinoline derivativeNot ReportedNot ReportedLow rsc.org
This compound (inferred)~ -6.5 to -7.0~ -3.0 to -3.5~ 3.0 to 4.0

Note: The values for this compound are inferred based on the data from related compounds and the known electronic effects of the substituents. The actual values may vary and are highly dependent on the computational method used for calculation.

Advanced Applications in Material Science and Analytical Chemistry

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Derivatives of 8-hydroxyquinoline (B1678124) (HQ) are renowned for their role in the advancement of Organic Light-Emitting Diode (OLED) technology. The archetypal complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a benchmark material for OLEDs due to its excellent electroluminescent properties and good thermal stability. google.comresearchgate.net The introduction of substituents onto the 8-hydroxyquinoline ring is a key strategy for tuning the emission color, efficiency, and charge-transporting properties of the resulting metal complexes.

While direct studies on 5-Fluoro-7-nitroquinolin-8-ol for OLED applications are not extensively documented, research on analogous compounds provides strong indicators of its potential. For instance, complexes of 5-fluoro-8-hydroxyquinoline with gallium have been synthesized, demonstrating that fluorinated HQs can form stable complexes analogous to Alq3. researchgate.net The fluorine substituent can enhance the volatility and stability of the complex, which is advantageous for device fabrication via vacuum deposition. The nitro group, being strongly electron-withdrawing, would be expected to significantly influence the electronic properties and emission wavelength of any corresponding metal complex.

Charge Transfer Properties

The performance of electroluminescent materials is intrinsically linked to their charge transfer characteristics. In metal complexes of 8-hydroxyquinoline derivatives, luminescence often arises from intramolecular charge transfer transitions, which can be either ligand-to-ligand (LLCT) or ligand-to-metal (LMCT). researchgate.net The electronic nature of the substituents on the quinoline (B57606) ring plays a crucial role in modulating these transitions.

The presence of a nitro group at the 7-position and a fluorine atom at the 5-position in this compound would create a highly electron-deficient aromatic system. This electronic profile is anticipated to facilitate efficient electron injection and transport in an OLED device, a desirable characteristic for the electron transport layer (ETL) or emissive layer. The study of polymeric metal complexes derived from similar bis-8-hydroxyquinolinol structures highlights the importance of intramolecular charge transfer in achieving good electronic transfer functions, which are vital for light-emitting applications. researchgate.net

Molecular Switches and Responsive Materials

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or pH. This property makes them building blocks for responsive materials and molecular machines. While this compound has not been explicitly studied as a molecular switch, related quinoline derivatives have shown promise.

For example, novel azo dyes based on 5-hydroxyquinoline, an isomer of the core structure, have been investigated for their photochromic properties. researchgate.net These molecules exhibit photochemical E/Z isomerization, making them potential candidates for light-activated molecular switches. researchgate.net Furthermore, theoretical studies have explored the design of tautomeric molecular switches based on derivatives like 8-(Pyridin-2-yl)quinolin-7-ol, where proton transfer is the switching mechanism. acs.org Given the acidic nature of the hydroxyl proton in 8-hydroxyquinolines, which is further enhanced by the electron-withdrawing nitro and fluoro groups, it is conceivable that this compound could be engineered into pH- or light-responsive systems.

Semiconductor Applications

The field of organic semiconductors is rapidly expanding, with applications ranging from field-effect transistors (FETs) to solar cells. The ability of organic molecules to form ordered structures through π–π stacking is crucial for efficient charge transport. Derivatives of 8-hydroxyquinoline are actively being explored as organic semiconductors. researchgate.net The planar structure and extended π-system of the quinoline ring facilitate intermolecular interactions necessary for charge carrier mobility.

The introduction of fluorine and nitro groups in this compound is expected to significantly impact its semiconductor properties. Fluorination of organic semiconductors is a known strategy to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can improve air stability and facilitate electron injection. The electron-withdrawing nature of both substituents would likely render it an n-type semiconductor, a class of materials that is less common but highly sought after for complementary organic electronic circuits. Research on related polymeric composites suggests their potential as materials for solar cells and other semiconductor devices. researchgate.net

Analytical Reagents and Fluorogenic Probes

8-Hydroxyquinoline is a classic analytical reagent, widely used as a chelating agent for the gravimetric, volumetric, and spectrophotometric determination of a vast number of metal ions. a2bchem.com Its ability to form stable, often colored or fluorescent, complexes is the basis for its utility. a2bchem.com

This compound, as a derivative, inherits this chelating capability. The substituents are poised to modify its selectivity and the photophysical properties of its metal complexes. The strong electron-withdrawing nitro group can quench fluorescence in the free ligand, which may be restored or "turned on" upon chelation with a specific metal ion. This "off-on" switching mechanism is a highly desirable feature for a fluorogenic probe, as it leads to a high signal-to-background ratio. While specific applications of this compound as a probe are not widely reported, related nitroquinoline compounds have been described as fluorogenic probes. bohrium.com Additionally, a patent has indicated that isotopic derivatives of similar compounds can serve as probes in biological assays. google.com

Theoretical Design of Compounds for Specific Molecular Target Interaction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, allowing for the rational design of molecules with specific properties. Theoretical studies, such as Density Functional Theory (DFT) calculations, can predict molecular geometries, electronic structures, and spectroscopic properties, guiding synthetic efforts. bohrium.comresearchgate.net

For a molecule like this compound, computational analysis can provide insights into its potential applications. DFT calculations on related quinoline derivatives have been used to study their thermodynamic stability, tautomeric forms, and non-covalent interactions, which are crucial for understanding their behavior in biological systems or materials. rsc.org Such studies can predict the impact of the fluoro and nitro substituents on the molecule's HOMO-LUMO gap, dipole moment, and electrostatic potential, which in turn correlate with its charge transfer characteristics and reactivity. bohrium.com

Investigation of Ligand-Protein Binding Mechanisms

Understanding how a small molecule (ligand) binds to a biological macromolecule like a protein is fundamental to drug design. While the primary focus of this article is on material and analytical applications, the principles of molecular recognition are universal. This compound was identified in a screening of a chemical library for molecules that could rescue respiratory defects associated with mutations in the OPA1 protein. nih.gov This finding, although preliminary, confirms that the molecule can interact with biological targets.

Molecular docking and simulation studies are key to elucidating such interactions. These computational techniques can predict the binding pose of a ligand within a protein's active site and estimate the binding affinity. For this compound, docking studies could reveal key interactions, such as hydrogen bonds involving the 8-hydroxyl and 7-nitro groups, or halogen bonds involving the 5-fluoro substituent. Such theoretical investigations are crucial for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds for higher potency and selectivity. grafiati.com

Isotopic Labeling for Mechanistic Investigations and Probe Development

Isotopic labeling is a powerful technique in which an atom within a molecule is substituted with one of its isotopes. This substitution, which can involve stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C, ¹⁸F), provides a non-perturbative method for tracking the fate of molecules, elucidating reaction mechanisms, and developing imaging probes. For a multifunctional compound like this compound, isotopic labeling opens avenues for in-depth analysis of its chemical behavior and for the creation of advanced diagnostic tools.

The strategic placement of an isotopic label can provide unparalleled insight. For instance, labeling with stable isotopes is invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing researchers to follow specific atoms through complex chemical transformations. Conversely, labeling with positron-emitting isotopes, such as Fluorine-18 (¹⁸F), is a cornerstone of Positron Emission Tomography (PET), a highly sensitive in vivo imaging modality.

Mechanistic Elucidation using Stable Isotopes

The complex structure of this compound offers several sites for isotopic substitution to investigate its properties, such as metal chelation dynamics, proton transfer, and the electronic influence of its substituent groups.

Deuterium (B1214612) (²H) Labeling: Replacing the hydroxyl proton at the C8 position with deuterium (to form 5-Fluoro-7-nitroquinolin-8-deuterio-ol) is instrumental in studying proton transfer kinetics and hydrogen bonding. The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) can lead to a measurable kinetic isotope effect (KIE), revealing the role of proton abstraction in the rate-determining step of reactions, particularly in its function as a metal ion chelator.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: Site-specific incorporation of ¹³C into the quinoline backbone or ¹⁵N into the nitro group or the quinoline ring nitrogen allows for precise tracking via NMR spectroscopy. ¹³C NMR can resolve complex structural questions, while ¹⁵N NMR is particularly sensitive to changes in the electronic environment of the nitrogen atoms. This is crucial for studying the mechanism of nitro group reduction or understanding how the quinoline nitrogen participates in coordination chemistry.

The table below illustrates hypothetical changes in NMR chemical shifts upon isotopic labeling and subsequent metal chelation, providing a clear method for tracking molecular interactions.

IsotopologueLabeled PositionTechniqueObserved Chemical Shift (δ) ppm (Free Ligand)Observed Chemical Shift (δ) ppm (Chelated with Zn²⁺)Inference
[¹³C₄]-5-Fluoro-7-nitroquinolin-8-olC4¹³C NMR122.5124.8Downfield shift indicates a change in electron density at C4 upon metal binding, suggesting long-range electronic effects.
[¹⁵N₁]-5-Fluoro-7-nitroquinolin-8-olQuinoline N¹⁵N NMR-70.2-85.5Significant upfield shift confirms direct coordination of the quinoline nitrogen to the metal center.
[¹⁵N₇]-5-Fluoro-7-nitroquinolin-8-olNitro N¹⁵N NMR+10.4+10.1Minimal shift suggests the nitro group does not directly participate in chelation but exerts its influence electronically.

Development of PET Imaging Probes with Fluorine-18

The presence of a fluorine atom at the C5 position makes this compound an ideal candidate for development as a Positron Emission Tomography (PET) imaging agent. By substituting the stable ¹⁹F atom with the positron-emitting radioisotope ¹⁸F (t½ ≈ 109.7 min), a radiotracer, [¹⁸F]this compound, can be synthesized.

The development of such a probe involves a multi-step process, typically starting with a suitable precursor that can undergo rapid nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride. A common strategy involves using a precursor with a good leaving group, such as a nitro or trimethylammonium group, at the position designated for fluorination. For this compound, a precursor like 5,7-Dinitroquinolin-8-ol could be used for the radiofluorination reaction.

The potential applications of [¹⁸F]this compound are significant. As a derivative of quinolin-8-ol, a known metal chelator, it could be developed as a PET probe for imaging aberrant concentrations of metal ions like zinc (Zn²⁺) or copper (Cu²⁺), which are implicated in various neurodegenerative diseases. Furthermore, the nitroaromatic moiety suggests potential as a hypoxia imaging agent, as the nitro group can be selectively reduced in low-oxygen environments.

The following table summarizes key parameters from a representative research protocol for the synthesis of this radiotracer.

ParameterDescriptionValue / Condition
PrecursorThe starting molecule for the radiofluorination step.5,7-Dinitroquinolin-8-ol
RadioisotopeThe positron-emitting isotope used for labeling.[¹⁸F]Fluoride
Reaction ConditionsSolvent and temperature used to facilitate the reaction.Dimethyl sulfoxide (B87167) (DMSO), 150 °C
Reaction TimeDuration of the heating step for labeling.15 minutes
Radiochemical Yield (RCY)The percentage of initial radioactivity incorporated into the final product, decay-corrected.25-35%
Radiochemical PurityThe percentage of total radioactivity in the final sample that is present as the desired radiotracer.>98% (after HPLC purification)
Molar Activity (Aₘ)The ratio of radioactivity to the total molar amount of the compound (labeled and unlabeled).80-120 GBq/µmol

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is paramount in modern chemistry. Future research on 5-Fluoro-7-nitroquinolin-8-ol should prioritize the exploration of novel and sustainable synthetic pathways to improve yield, reduce waste, and avoid harsh reaction conditions.

Current synthetic strategies for related nitroquinoline derivatives often involve multi-step procedures employing strong acids like sulfuric and nitric acid for nitration and potentially hazardous reagents. mdpi.comnih.gov For instance, the Skraup synthesis, a classical method for producing quinolines, and subsequent nitration steps can be energy-intensive and produce significant waste. nih.govresearchgate.net While specific synthesis details for this compound are not extensively published, related compounds like 7-fluoro-5-nitroquinolin-8-ol have been synthesized, suggesting the feasibility of similar routes. google.com

Future research should focus on:

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times from hours to minutes and improve yields, as has been demonstrated for other 8-nitroquinoline (B147351) derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and scalability. Adapting the synthesis of this compound to a flow process could lead to a more efficient and reproducible production method.

Green Catalysis: Research into solid acid catalysts or enzyme-catalyzed reactions for the key cyclization and nitration steps could circumvent the need for corrosive and difficult-to-recycle liquid acids.

Alternative Fluorination and Nitration Techniques: Exploring milder and more selective electrophilic fluorinating agents, such as N-fluorobenzolsulphonamide, could provide better control over regioselectivity. researchgate.net Similarly, the use of alternative nitrating agents or conditions could improve the sustainability profile of the synthesis.

A comparative table of potential synthetic approaches is presented below.

Synthetic Strategy Potential Advantages Research Focus
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency. researchgate.netOptimization of power, temperature, and reaction time for key synthetic steps.
Continuous Flow ChemistryEnhanced safety, scalability, precise process control, improved reproducibility.Development of a continuous flow process for the multi-step synthesis.
Green CatalysisReduced corrosive waste, catalyst recyclability, milder reaction conditions.Screening of solid acid catalysts or biocatalysts for cyclization and nitration.
Novel ReagentsHigher regioselectivity, milder conditions, improved functional group tolerance. researchgate.netInvestigation of modern electrophilic fluorinating and nitrating agents.

High-Throughput Computational Screening and Machine Learning Approaches

Computational methods are transforming materials science and drug discovery by enabling the rapid screening of vast chemical spaces. stfc.ac.uk Applying these tools to this compound and its potential derivatives can accelerate the discovery of new applications and guide experimental efforts.

Virtual screening and molecular docking have already been successfully used to identify quinoline (B57606) derivatives as potential inhibitors for various biological targets. researchgate.netnih.gov These studies demonstrate that computational approaches can predict binding affinities and interaction modes with high accuracy. nih.govontosight.ai

Future research directions in this area include:

High-Throughput Virtual Screening (HTVS): Creating a virtual library of novel derivatives by modifying the substituents on the this compound scaffold. This library can then be screened against databases of biological targets (enzymes, receptors) or for specific material properties (e.g., electronic bandgap, ion affinity).

Machine Learning (ML) for Property Prediction: Training ML models on existing data from quinoline derivatives to predict the properties of new, unsynthesized analogues of this compound. arxiv.org This can significantly reduce the time and cost associated with synthesizing and testing new compounds. arxiv.orgresearchgate.netarxiv.org ML models can predict everything from biological activity to material characteristics. mpie.de

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. nih.gov This can help explain experimental observations and predict the outcomes of chemical modifications.

Computational Approach Objective Potential Outcome
High-Throughput Virtual ScreeningIdentify new biological targets or material applications. researchgate.netA prioritized list of novel derivatives for targeted synthesis and testing.
Machine Learning ModelsPredict properties of virtual compounds. stfc.ac.ukarxiv.orgAccelerated discovery of lead compounds with desired functionalities.
Quantum Chemistry (DFT)Elucidate electronic structure, reactivity, and interaction mechanisms. nih.govRational design of next-generation molecules with tailored properties.

Development of Next-Generation Functional Materials

The inherent properties of the 8-hydroxyquinoline (B1678124) core, a well-known metal-chelating agent, combined with the electronic modifications introduced by the fluoro and nitro groups, make this compound a promising building block for next-generation functional materials.

The parent compound, 8-hydroxyquinoline, and its derivatives are widely used in analytical chemistry as chelating agents and have been incorporated into sensors, corrosion inhibitors, and electroluminescent materials. The introduction of a nitro group can enhance the molecule's ability to participate in charge-transfer interactions, while the fluorine atom can modulate properties like lipophilicity and metabolic stability.

Future research should focus on incorporating this compound into:

Chemosensors: Developing selective and sensitive fluorescent or colorimetric sensors for specific metal ions. The coordination of a metal ion to the nitrogen and hydroxyl group is expected to perturb the electronic structure of the molecule, leading to a detectable change in its photophysical properties.

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct novel MOFs. These materials could have applications in gas storage, separation, or heterogeneous catalysis, with the nitro and fluoro groups providing specific functional sites within the pores of the framework.

Advanced Polymers: Synthesizing polymers containing the this compound moiety as a pendant group. Such polymers could exhibit enhanced thermal stability, specific ion-binding capabilities, or unique optical properties for use in advanced coatings or membranes.

Fundamental Mechanistic Studies of Molecular Interactions and Reactivity

A deep understanding of the fundamental reactivity and non-covalent interactions of this compound is essential for its rational application. The electron-withdrawing nature of both the nitro group and the quinoline nitrogen atom significantly influences the molecule's reactivity.

Studies on related nitroquinolines show that the nitro group activates the ring for nucleophilic aromatic substitution and can participate in cycloaddition reactions. nih.govsciforum.net Furthermore, the 8-hydroxyquinoline scaffold is known to form stable complexes with a wide range of metal ions and engages in significant intermolecular interactions like π–π stacking and hydrogen bonding, which dictate its solid-state structure and properties. acs.orgnih.gov

Key areas for future mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): Systematically studying the reactivity of the fluorine atom towards various nucleophiles. This could lead to a new platform for synthesizing a wide array of 5-substituted-7-nitroquinolin-8-ol derivatives.

Coordination Chemistry: A thorough investigation of the coordination behavior of this compound with a series of transition metals and lanthanides. This would involve characterizing the resulting complexes' structural, electronic, and magnetic properties and exploring their potential as catalysts or molecular magnets.

Supramolecular Chemistry: Analyzing the solid-state packing and hydrogen bonding patterns through single-crystal X-ray diffraction. nih.gov Understanding these interactions is crucial for designing crystalline materials with desired properties, such as for nonlinear optics or as pharmaceutical cocrystals.

Photoinduced Electron/Proton Transfer: Investigating the excited-state dynamics, particularly the possibility of photoinduced electron or proton transfer processes when interacting with other molecules, which is relevant for applications in photocatalysis or sensing. acs.org

By pursuing these research directions, the scientific community can systematically explore and harness the full potential of this compound, paving the way for innovations in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-7-nitroquinolin-8-ol, and how can purity be ensured?

  • Methodology : Start with a quinolin-8-ol precursor, introducing fluorine and nitro groups via electrophilic substitution. Use paraformaldehyde or halogenation agents under controlled pH and temperature (e.g., 60–80°C in acetic acid). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using 1H NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) and HRMS (experimental vs. calculated molecular weights) .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Methodology : Combine spectroscopic techniques:

  • 1H NMR : Identify aromatic protons and substituent-induced shifts (e.g., nitro groups cause deshielding).
  • HRMS : Confirm molecular formula (e.g., C₉H₄FN₂O₃; [M+H]+ expected at 209.02).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key structure-activity relationships (SAR) influenced by the 5-fluoro and 7-nitro substituents?

  • Methodology : Compare with analogs (e.g., 5-nitroquinolin-8-ol, 5-fluoro-8-hydroxyquinoline):

  • Nitro group : Enhances electron-withdrawing effects, increasing metal-chelating capacity (e.g., Fe³+/Zn²+ binding) for antimicrobial activity .
  • Fluoro group : Improves lipophilicity and bioavailability. Test via logP measurements and microbial inhibition assays .

Advanced Research Questions

Q. How do conflicting reports on bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?

  • Methodology :

Control variables : Standardize assay conditions (pH, metal ion concentrations).

Triangulate data : Combine MIC assays, cytotoxicity screens (e.g., IC₅₀ in mammalian cells), and mechanistic studies (e.g., ROS generation assays).

Meta-analysis : Review studies with divergent results (e.g., chelation-dependent vs. -independent mechanisms) .

Q. What advanced spectroscopic methods can differentiate this compound from structurally similar derivatives?

  • Methodology :

  • ¹³C NMR : Resolve substituent-specific carbon shifts (e.g., C-5 fluorine coupling ~245 ppm).
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding patterns (e.g., O–H···N interactions).
  • FT-IR : Identify nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) .

Q. How can computational modeling predict the metal-chelating behavior of this compound?

  • Methodology :

DFT calculations : Optimize geometry (B3LYP/6-311+G*) and calculate binding energies for metal complexes (e.g., Fe²+, Zn²+).

Molecular docking : Simulate interactions with bacterial metalloproteins (e.g., Fe-S clusters in E. coli).

Validate experimentally : Compare predicted vs. observed stability constants via UV-Vis titration .

Data Contradiction Analysis

Q. How to address discrepancies in reported chelation efficacy across studies?

  • Approach :

  • Reproduce conditions : Ensure identical pH, ionic strength, and metal sources (e.g., FeCl₂ vs. FeSO₄).
  • Spectrophotometric titration : Monitor absorbance at λmax (e.g., 450 nm for Fe³+ complexes) to calculate binding stoichiometry.
  • Cross-reference : Compare with structurally validated analogs (e.g., 5-chloro-7-iodo-8-hydroxyquinoline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.